molecular formula C16H26O3 B8384873 Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate

Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate

Cat. No. B8384873
M. Wt: 266.38 g/mol
InChI Key: NNGNVDPEUNRSJJ-UHFFFAOYSA-N
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Patent
US06586461B1

Procedure details

The sodium salt of ethyl acetoacetate (Compound 11; 20.0 mmol, 3.04 g) was dissolved in 40 ml of tetra hydrofuran (THF) (distilled from sodium/benzophenone ketyl) and cooled to 0° C. n-Butyllithium (2.0 M in cyclohexane, 21.0 mmol, 10.6 ml) was added dropwise to the cooled solution to form a solution of the dianion Compound 12. After 20 minutes, geranyl bromide (Compound 13; 10.0 mmol, 1.98 ml, 2.16 g) was added to the solution of dianion and stirring was continued for an additional 30 minutes at 0° C. The reaction mixture was poured into a cold saturated solution of potassium hydrogen phosphate and extracted with ether (3×20 ml). The combined organic layers were washed with water (20 ml), dried over MgSO4, filtered, and concentrated. Flash chromatography (9:1 hexane/ethyl acetate) afforded 2.05 g (77% yield) of Compound 14 as an oil.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].P([O-])([O-])(O)=[O:13].[K+].[K+].CCCC[CH2:23][CH3:24].[C:25]([O:28][CH2:29][CH3:30])(=[O:27])[CH3:26]>>[CH3:4][C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])=[CH:2][CH2:1][CH2:24][C:23](=[O:13])[CH2:26][C:25]([O:28][CH2:29][CH3:30])=[O:27] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.98 mL
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)Br
Step Two
Name
potassium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for an additional 30 minutes at 0° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×20 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(=CCCC(CC(=O)OCC)=O)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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